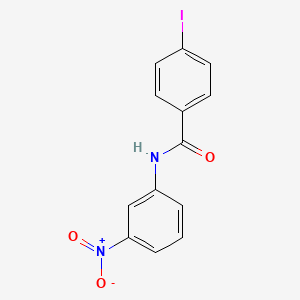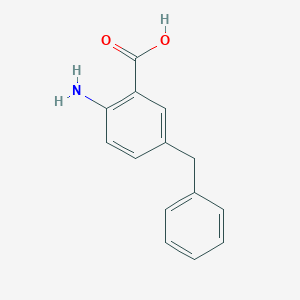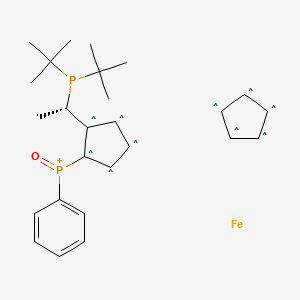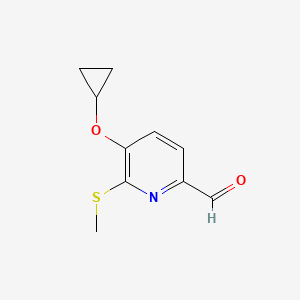
5-Cyclopropoxy-6-(methylthio)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYCLOPROPOXY-6-(METHYLSULFANYL)PYRIDINE-2-CARBALDEHYDE is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a methylsulfanyl group at the 6-position, and a formyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPOXY-6-(METHYLSULFANYL)PYRIDINE-2-CARBALDEHYDE typically involves multi-step organic reactions. One common approach is the functionalization of a pyridine ring through various substitution reactions. For instance, starting with a pyridine derivative, the introduction of the cyclopropoxy group can be achieved through nucleophilic substitution reactions, while the methylsulfanyl group can be introduced via thiolation reactions. The formyl group is often introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPOXY-6-(METHYLSULFANYL)PYRIDINE-2-CARBALDEHYDE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-CYCLOPROPOXY-6-(METHYLSULFANYL)PYRIDINE-2-CARBOXYLIC ACID.
Reduction: Formation of 5-CYCLOPROPOXY-6-(METHYLSULFANYL)PYRIDINE-2-METHANOL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-CYCLOPROPOXY-6-(METHYLSULFANYL)PYRIDINE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPOXY-6-(METHYLSULFANYL)PYRIDINE-2-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The cyclopropoxy and methylsulfanyl groups may contribute to the compound’s overall reactivity and binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropoxy group.
5-Cyclopropoxy-6-(methylsulfanyl)pyridine-2-carbonitrile: Similar structure but with a nitrile group instead of a formyl group.
Uniqueness
5-CYCLOPROPOXY-6-(METHYLSULFANYL)PYRIDINE-2-CARBALDEHYDE is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-methylsulfanylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2S/c1-14-10-9(13-8-3-4-8)5-2-7(6-12)11-10/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
RADGJERGRXMBCB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=N1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


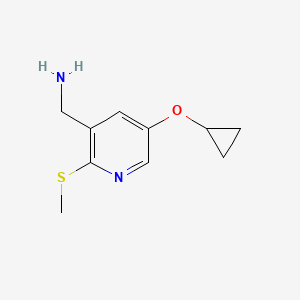

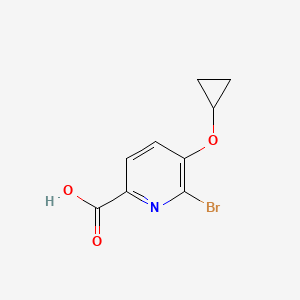
![(R)-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14805337.png)
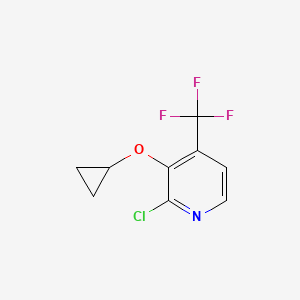
![N-[(E)-(2-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14805347.png)

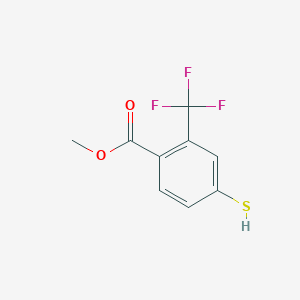
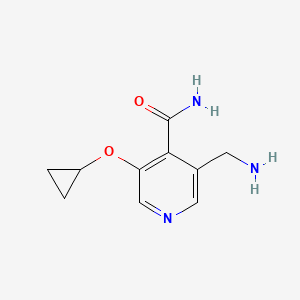
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805372.png)
![2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14805374.png)
